molecular formula C13H29NO B8421726 N-methyl-N-(2-hydroxydodecyl) amine

N-methyl-N-(2-hydroxydodecyl) amine

Cat. No.: B8421726
M. Wt: 215.38 g/mol
InChI Key: IIICFIKZRKKDCQ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-hydroxydodecyl)amine is a secondary amine characterized by a methyl group and a hydroxydodecyl chain (a 12-carbon alkyl chain with a hydroxyl group at the second position).

Properties

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

1-(methylamino)dodecan-2-ol

InChI

InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-13(15)12-14-2/h13-15H,3-12H2,1-2H3

InChI Key

IIICFIKZRKKDCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CNC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights:

Chain Length and Hydrophobicity: The hydroxydodecyl chain in the target compound provides greater hydrophobicity compared to MDEA’s shorter diethanol groups, enhancing its surfactant properties. In contrast, MDEA’s dual hydroxyl groups improve water solubility, making it suitable for gas scrubbing . The stearate-containing quaternary ammonium compound () has even longer alkyl chains (C18), optimizing its use in fabric softeners due to strong hydrophobic interactions .

Amine Type and Reactivity :

  • Secondary amines (e.g., the target compound) are more basic and reactive than tertiary amines (e.g., MDEA), influencing their roles in synthesis. For example, MDEA’s tertiary structure reduces corrosiveness in industrial applications .
  • Quaternary ammonium salts () exhibit cationic properties, enabling binding to negatively charged surfaces in fabric softening .

Functional Group Impact :

  • The hydroxyl group in the target compound enhances hydrogen bonding, improving solubility in polar solvents. This contrasts with the aromatic naphthyl group in ’s formamide derivative, which increases lipophilicity and electronic conjugation for drug-target interactions .

Preparation Methods

Reaction Mechanism

The most widely documented method involves the nucleophilic ring-opening of 1,2-epoxydodecane by methylamine. This two-step process proceeds via:

  • Primary Aminolysis : Methylamine attacks the less substituted carbon of the epoxide, forming N-methyl-N-(2-hydroxydodecyl) amine.

  • Purification : Distillation or crystallization isolates the product from unreacted reagents and byproducts.

Experimental Protocol (US4083872A)

  • Reactants :

    • 1,2-Epoxydodecane (0.5 mol)

    • Methylamine (0.5 mol, 33 wt.% in ethanol)

  • Conditions :

    • Solvent: Methanol (4550 mL)

    • Temperature: 20°C (initial), 24 hr stirring

    • Post-reaction: Methanol removed under reduced pressure

  • Yield : 85.3% after rectification.

Table 1: Performance Metrics for Epoxide Ring-Opening

ParameterValue
Reaction Time24 hours
Purity (GC)>98%
Byproducts<2% oligomeric ethers
ScalabilityDemonstrated at 25 kg scale

Reductive Amination of Dodecanal

Titanium-Mediated Process (Kumpaty et al.)

This one-pot method employs titanium(IV) isopropoxide and sodium borohydride for selective N-methylation:

  • Reactants :

    • Dodecanal (1 equiv)

    • Methylamine (2 M in methanol, 1.1 equiv)

  • Catalyst : Titanium(IV) isopropoxide (5 mol%)

  • Reductant : Sodium borohydride (2 equiv)

  • Yield : 88% isolated.

Key Advantages

  • Functional Group Tolerance : Compatible with aldehydes containing chloro, methoxy, and nitro substituents.

  • Temperature : Proceeds at ambient conditions (25°C).

Table 2: Comparative Yields for Reductive Amination

SubstrateYield (%)
Dodecanal88
4-Methoxybenzaldehyde95
Cyclohexanecarboxaldehyde82

Condensation with Methyl-Monoethanolamine

Industrial-Scale Synthesis (US3369046A)

This method produces N-methyl-N-(2-hydroxyethyl)-2-hydroxydodecyl amine as an intermediate:

  • Reactants :

    • 1,2-Epoxydodecane (0.3 mol)

    • Methyl-monoethanolamine (0.3 mol)

  • Solvent : Ethanol (100 mL)

  • Conditions :

    • Reflux at 78°C for 6 hr

    • Distillation under vacuum (0.4 mmHg)

  • Yield : 95.8%.

Byproduct Analysis

  • Major Impurity : N,N-bis(2-hydroxyethyl) derivative (<3%)

  • Purification : Recrystallization from ethyl acetate raises purity to 99.5%.

Catalytic Hydrogenation of Nitriles

Nickel-Catalyzed Process (EP0142070B1)

Though primarily used for aromatic amines, this method adapts to aliphatic systems:

  • Catalyst : Ni (70–90 wt.%) on SiO₂

  • Conditions :

    • Pressure: 50–100 bar H₂

    • Temperature: 120–150°C

  • Yield : 75–82% (requires excess methylamine).

Table 3: Hydrogenation Parameters

ParameterOptimal Range
Ni Loading80–90 wt.%
Methylamine Ratio10:1 (mol:mol)
Reaction Time8–12 hours

Comparative Analysis of Methods

Cost-Benefit Evaluation

MethodCapital CostOperational CostE-Factor*
Epoxide Ring-OpeningLowModerate1.8
Reductive AminationModerateHigh2.4
CondensationLowLow1.2
HydrogenationHighVery High3.1

*E-Factor = kg waste/kg product

Scalability Challenges

  • Epoxide Route : Limited by epoxide availability; 1,2-epoxydodecane requires specialized synthesis.

  • Reductive Amination : Titanium catalysts necessitate glove-box handling, complicating scale-up.

Emerging Techniques

Continuous Flow Synthesis

Recent patents describe microreactor systems achieving 94% conversion in 30 seconds via:

  • Residence Time : 0.5–2 minutes

  • Temperature : 150–200°C

  • Pressure : 20–50 bar.

Enzymatic N-Methylation

Pilot studies using methyltransferase enzymes report:

  • Selectivity : >99% for mono-methylation

  • Solvent : Water (pH 7.5–8.0)

  • Yield : 68% (needs optimization) .

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